molecular formula C14H21Cl2N3O2 B13786097 4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride CAS No. 63639-44-1

4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride

Cat. No.: B13786097
CAS No.: 63639-44-1
M. Wt: 334.2 g/mol
InChI Key: GPVCKLFIWCPLRH-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chloro substituent, and a methoxy group on the benzene ring, along with a piperidinyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Chlorination: The amino compound is chlorinated to introduce the chloro substituent.

    Amidation: The resulting compound undergoes amidation with 1-methyl-4-piperidinylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the chloro substituent, converting it to a hydrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
  • Used in assays to understand enzyme-substrate specificity.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
  • Studied for its binding affinity to various receptors in the central nervous system.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Applied in the formulation of specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This binding can lead to changes in neurotransmitter release and receptor signaling pathways, ultimately affecting physiological processes such as mood, cognition, and motor function.

Comparison with Similar Compounds

  • 4-Amino-5-chloro-2-methoxy-N-(2-(diethylamino)ethyl)benzamide
  • 4-Amino-5-chloro-N-(1-(phenylmethyl)-4-piperidinyl)-2-methoxybenzamide

Comparison:

  • Structural Differences: While similar in their core structure, these compounds differ in the substituents attached to the amide nitrogen. These differences can significantly impact their chemical properties and biological activities.
  • Uniqueness: 4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride is unique due to its specific piperidinyl substitution, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

63639-44-1

Molecular Formula

C14H21Cl2N3O2

Molecular Weight

334.2 g/mol

IUPAC Name

4-amino-5-chloro-2-methoxy-N-(1-methylpiperidin-1-ium-4-yl)benzamide;chloride

InChI

InChI=1S/C14H20ClN3O2.ClH/c1-18-5-3-9(4-6-18)17-14(19)10-7-11(15)12(16)8-13(10)20-2;/h7-9H,3-6,16H2,1-2H3,(H,17,19);1H

InChI Key

GPVCKLFIWCPLRH-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl.[Cl-]

Origin of Product

United States

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